3,3,5-Trimethylcyclohex-1-en-1-ol
Description
Contextualization within Organic Chemistry Research
3,3,5-Trimethylcyclohex-1-en-1-ol belongs to the class of cyclic allylic alcohols. These structures are of fundamental interest in organic chemistry due to the presence of two key functional groups: a hydroxyl group (-OH) and a carbon-carbon double bond (C=C) within a cyclohexene (B86901) ring. This combination allows for a rich variety of chemical transformations, making them valuable intermediates in the synthesis of more complex molecules. The three methyl groups on the cyclohexane (B81311) ring introduce specific stereochemical considerations and influence the reactivity of the functional groups.
While the general reactivity of allylic alcohols is well-established, the specific substitution pattern of this compound presents unique structural characteristics. The gem-dimethyl group at the C3 position and the methyl group at the C5 position create a distinct steric and electronic environment around the reactive centers of the molecule. However, despite these unique features, dedicated research on this particular isomer is sparse.
Overview of Scholarly Significance and Research Trajectories
The scholarly significance of a particular chemical compound is often driven by its potential applications, its role in fundamental chemical processes, or its natural occurrence. In the case of this compound, a clear research trajectory has not been established in the academic literature.
In contrast, significant research has been devoted to its isomers. For instance, the hydrogenation of isophorone (B1672270), a widely available industrial chemical, is a well-documented route to produce 3,3,5-trimethylcyclohexanol (B90689). wikipedia.org This saturated alcohol is a precursor for the production of various commercially important compounds. wikipedia.org
The allylic oxidation of isophorone isomers has also been a subject of academic inquiry, leading to the formation of ketoisophorone, another valuable synthetic intermediate. These established research avenues concerning its isomers suggest potential, yet unexplored, pathways for the synthesis and functionalization of this compound. The lack of dedicated studies may indicate challenges in its selective synthesis or a perceived lack of unique properties compared to its more accessible isomers.
Limited Available Data
| Compound Name | Molecular Formula | Key Research Findings |
| 3,3,5-Trimethylcyclohexanol | C9H18O | Synthesized by hydrogenation of isophorone; exists as cis and trans isomers; used as a precursor to the vasodilator cyclandelate (B1669388) and the sunscreen component homosalate. wikipedia.orgnih.gov |
| 3,5,5-Trimethyl-2-cyclohexen-1-ol (B1582508) | C9H16O | Undergoes oxidation to the corresponding carbonyl compound. sigmaaldrich.com |
| Isophorone (3,5,5-Trimethyl-2-cyclohexen-1-one) | C9H14O | A widely used industrial solvent and a precursor for the synthesis of 3,3,5-trimethylcyclohexanol. |
Structure
3D Structure
Properties
CAS No. |
95091-05-7 |
|---|---|
Molecular Formula |
C9H16O |
Molecular Weight |
140.22 g/mol |
IUPAC Name |
3,3,5-trimethylcyclohexen-1-ol |
InChI |
InChI=1S/C9H16O/c1-7-4-8(10)6-9(2,3)5-7/h6-7,10H,4-5H2,1-3H3 |
InChI Key |
XPJVTVMXXJORRX-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=CC(C1)(C)C)O |
Origin of Product |
United States |
Reaction Mechanisms and Chemical Transformations of 3,3,5 Trimethylcyclohex 1 En 1 Ol and Its Derivatives
Oxidation Reactions
Oxidation reactions of 3,3,5-trimethylcyclohex-1-en-1-ol and its derivatives primarily target the allylic alcohol functionality and the cyclohexene (B86901) ring, leading to the formation of carbonyl compounds and other oxidized products.
Catalytic Oxidation Pathways (e.g., Palladium-catalyzed Oxidation)
The oxidation of allylic alcohols such as this compound can be efficiently achieved using palladium catalysts. Palladium(II) complexes are effective in catalyzing the oxidation of secondary allylic alcohols to the corresponding α,β-unsaturated ketones. rsc.org These reactions often utilize molecular oxygen as the ultimate oxidant, making them environmentally benign. A common catalytic system involves the use of a palladium(II) salt, such as palladium(II) acetate, in a suitable solvent. rsc.org The catalytic cycle generally involves the coordination of the allylic alcohol to the palladium center, followed by a β-hydride elimination to form the ketone and a palladium hydride species. The palladium(0) species is then re-oxidized to palladium(II) by the co-oxidant, thus completing the catalytic cycle.
The efficiency of these palladium-catalyzed oxidations can be influenced by various factors, including the solvent, the nature of the palladium catalyst, and the presence of co-catalysts or additives. chemspider.com For instance, the use of a bidentate ligand on the palladium catalyst can prevent the coordination of other heteroatoms in the substrate, thereby improving the reaction's selectivity. nih.gov
Conversion to Carbonyl Compounds
The primary product from the oxidation of this compound is the α,β-unsaturated ketone, 3,5,5-trimethylcyclohex-2-en-1-one, commonly known as isophorone (B1672270). sigmaaldrich.com This conversion is a key transformation in industrial chemistry. Isophorone is a valuable industrial chemical used as a solvent and as a precursor in the synthesis of polymers and other organic compounds. rsc.org
The oxidation of the secondary alcohol group in this compound to a ketone is a standard organic transformation. chemscene.com Various oxidizing agents can be employed for this purpose, although catalytic methods are often preferred for their selectivity and milder reaction conditions. The resulting isophorone is an α,β-unsaturated ketone, which itself can undergo further chemical transformations. rsc.org
Baeyer-Villiger Oxidation of Related Cyclic Ketones
The Baeyer-Villiger oxidation is a powerful reaction that converts ketones into esters, or in the case of cyclic ketones, into lactones. nih.gov This reaction is particularly relevant to the derivatives of this compound, such as the saturated cyclic ketone 3,3,5-trimethylcyclohexanone (B147574) (dihydroisophorone). The Baeyer-Villiger oxidation of 3,3,5-trimethylcyclohexanone would result in the formation of a lactone, a cyclic ester.
The mechanism of the Baeyer-Villiger oxidation involves the nucleophilic attack of a peroxy acid on the carbonyl carbon of the ketone, forming a tetrahedral intermediate known as the Criegee intermediate. researchgate.net This is followed by the migration of one of the alkyl groups adjacent to the carbonyl to the oxygen of the peroxy group, leading to the formation of the ester or lactone and a carboxylic acid. wikipedia.org The migratory aptitude of the alkyl groups generally follows the order: tertiary alkyl > secondary alkyl > aryl > primary alkyl > methyl. nih.gov In the case of 3,3,5-trimethylcyclohexanone, the more substituted carbon atom would preferentially migrate. This reaction is stereospecific, with the configuration of the migrating group being retained. wikipedia.org
Table 1: Migratory Aptitude in Baeyer-Villiger Oxidation
| Migrating Group | Aptitude |
| Tertiary alkyl | Highest |
| Secondary alkyl | High |
| Aryl | Medium |
| Primary alkyl | Low |
| Methyl | Lowest |
Reduction Mechanisms
The reduction of this compound and its derivatives can proceed through various pathways, affecting either the carbon-carbon double bond, the carbonyl group (in its ketone derivatives), or both. These reductions can be highly stereospecific, leading to the formation of specific stereoisomers.
Stereospecific Reduction Pathways
The reduction of derivatives of this compound, such as isophorone, can lead to the formation of different stereoisomers of 3,3,5-trimethylcyclohexanol (B90689). nih.govwikipedia.org The hydrogenation of isophorone can first produce 3,3,5-trimethylcyclohexanone (TMCH), which is then further reduced to 3,3,5-trimethylcyclohexanol. rsc.orgresearchgate.net This final product exists as a mixture of cis and trans isomers. nih.govwikipedia.orgnist.gov The stereochemical outcome of the reduction is dependent on the reducing agent and the reaction conditions. For instance, the reduction of substituted cyclohexanones with certain reducing agents can preferentially yield the thermodynamically more stable equatorial alcohol. organic-chemistry.org The use of biocatalysts, such as Saccharomyces cerevisiae, can also lead to highly stereoselective reductions of substituted cyclohexanones, producing alcohols with high enantiomeric purity. nih.gov
The stereochemistry of the final alcohol product is determined by the direction of the hydride attack on the carbonyl group. In substituted cyclohexanones, axial or equatorial attack can lead to the formation of different isomers. The relative stability of the transition states for these two pathways dictates the product distribution.
Table 2: Products of Isophorone Hydrogenation
| Reactant | Product | Catalyst/Conditions | Selectivity |
| Isophorone | 3,3,5-Trimethylcyclohexanone (TMCH) | Pd/C, solvent-free | High selectivity for TMCH. rsc.org |
| Isophorone | 3,3,5-Trimethylcyclohexanone (TMCH) | RANEY® Ni, THF | 98.1% yield of TMCH. rsc.org |
| Isophorone | 3,3,5-Trimethylcyclohexanol | Complete hydrogenation | Mixture of cis and trans isomers. rsc.org |
Mechanistic Studies of Hydrogenation Processes
The hydrogenation of α,β-unsaturated ketones like isophorone can proceed in a stepwise manner. The first step is typically the reduction of the carbon-carbon double bond to yield the corresponding saturated ketone, 3,3,5-trimethylcyclohexanone. rsc.orgresearchgate.net This selective hydrogenation can be achieved using various catalysts, including palladium on carbon (Pd/C) and Raney nickel. rsc.orgrsc.org The mechanism of this catalytic hydrogenation involves the adsorption of the unsaturated ketone onto the catalyst surface, followed by the stepwise addition of hydrogen atoms to the double bond.
Further hydrogenation of the saturated ketone leads to the formation of the corresponding alcohol, 3,3,5-trimethylcyclohexanol. rsc.org The mechanism for the reduction of the carbonyl group involves the addition of a hydride species to the electrophilic carbonyl carbon. In catalytic transfer hydrogenation, a hydrogen donor like isopropanol (B130326) is used in the presence of a metal catalyst. nih.govacs.org The proposed mechanism involves the formation of a metal hydride species, which then transfers a hydride to the carbonyl group of the ketone. nih.gov The stereoselectivity of this step is influenced by steric and electronic factors of both the substrate and the catalyst.
Rearrangement Reactions
Allylic Alcohol Transpositions
The 1,3-transposition of allylic alcohols is a significant transformation in organic synthesis, allowing for the isomerization of a less stable alcohol to a more stable one, or the strategic relocation of a functional group. For a tertiary allylic alcohol like this compound, this rearrangement involves shifting the hydroxyl group and the double bond to yield a different allylic alcohol isomer. Several catalytic systems can accomplish this transformation.
Methyltrioxorhenium (MTO) Catalysis: Methyltrioxorhenium (MTO) is an effective catalyst for the 1,3-transposition of allylic alcohols. acs.orgiastate.edu The reaction proceeds towards a thermodynamic equilibrium, with the stability of the resulting alcohol being the primary driving force. For aliphatic allylic alcohols, the equilibrium favors the formation of the most substituted alcohol, following the order: tertiary > secondary > primary. acs.orgiastate.edu The reaction is first-order in both the alcohol and the MTO catalyst and is notably inhibited by water. acs.orgiastate.edu Oxygen-18 labeling studies have confirmed that the hydroxyl group migrates intramolecularly. acs.orgiastate.edu
Babler-Dauben Oxidation: A related but distinct transformation is the Babler-Dauben oxidation, which is an oxidative 1,3-transposition of tertiary allylic alcohols to form α,β-unsaturated ketones (enones). wikipedia.orgnrochemistry.com This reaction is typically carried out using pyridinium (B92312) chlorochromate (PCC). wikipedia.orgnrochemistry.com The mechanism involves the initial formation of a chromate (B82759) ester between the alcohol and PCC. This ester then undergoes a iastate.eduiastate.edu-sigmatropic rearrangement to produce an isomeric chromate ester, which upon oxidation, yields the final enone product. wikipedia.org This method is synthetically useful for converting tertiary allylic alcohols, including cyclic systems, into valuable enone products in high yields (often >75%). wikipedia.org
| Method | Reagent | Product Type | Key Mechanistic Step | Ref. |
| Allylic Transposition | Methyltrioxorhenium (MTO) | Isomeric Allylic Alcohol | Catalyst-mediated equilibrium | acs.orgiastate.edu |
| Babler-Dauben Oxidation | Pyridinium Chlorochromate (PCC) | α,β-Unsaturated Ketone | iastate.eduiastate.edu-Sigmatropic Rearrangement | wikipedia.orgnrochemistry.com |
Photocatalytic Methods: Modern approaches have utilized light-driven, proton-coupled electron transfer (PCET) to achieve 1,3-alkyl transposition in allylic alcohols. nih.govnih.gov This process involves the oxidation of the alcohol to an alkoxy radical, which then undergoes C-C bond cleavage (β-scission) to form an enone and an alkyl radical. nih.govnih.gov These transient species can then recombine through a radical conjugate addition to yield a β-functionalized ketone, effectively achieving an isomerization. nih.govnih.gov
Addition Reactions to Unsaturated Systems
Conjugate Additions
The α,β-unsaturated ketone corresponding to this compound is the well-known industrial chemical isophorone (3,5,5-trimethylcyclohex-2-en-1-one). mdpi.comwikipedia.org The conjugation of the double bond with the carbonyl group makes the β-carbon electrophilic, rendering it susceptible to attack by nucleophiles in a process known as conjugate addition or Michael addition. lumenlearning.commakingmolecules.com
The general mechanism involves three key steps:
Nucleophilic Attack: A nucleophile attacks the β-carbon of the enone. libretexts.org
Proton Transfer: The resulting enolate intermediate is protonated, typically at the oxygen, although this is just one resonance form. libretexts.org
Tautomerization: The enol form tautomerizes to the more stable keto form, yielding the final 1,4-addition product. libretexts.org
The outcome of the reaction (1,2-addition vs. 1,4-addition) is largely dependent on the nature of the nucleophile. "Soft" or weakly basic nucleophiles, such as amines, thiols, and Gilman reagents (organocuprates), preferentially undergo 1,4-conjugate addition. makingmolecules.comlibretexts.org In contrast, "hard" or strongly basic nucleophiles like Grignard reagents or organolithium reagents tend to favor direct 1,2-addition to the carbonyl carbon. lumenlearning.com
| Nucleophile Type | Typical Reagents | Predominant Reaction | Ref. |
| Soft Nucleophiles | Amines, Thiols, Gilman Reagents (R₂CuLi) | 1,4-Conjugate Addition | makingmolecules.comlibretexts.org |
| Hard Nucleophiles | Grignard Reagents (RMgX), Organolithiums (RLi) | 1,2-Direct Addition | lumenlearning.com |
Ozonolysis Mechanisms of Related Compounds (e.g., Beta-ionone)
The ozonolysis of unsaturated cyclic systems provides a powerful method for cleaving carbon-carbon double bonds. The mechanism for the ozonolysis of beta-ionone (B89335), which shares the 2,6,6-trimethylcyclohex-1-ene structural motif, offers a clear model for the expected reaction of this compound's endocyclic double bond.
The reaction proceeds via the Criegee mechanism:
1,3-Dipolar Cycloaddition: Ozone adds across the double bond to form a highly unstable primary ozonide, or molozonide.
Retro-1,3-Dipolar Cycloaddition: The molozonide rapidly rearranges and cleaves into a carbonyl compound (a ketone or aldehyde) and a carbonyl oxide, also known as the Criegee intermediate.
1,3-Dipolar Cycloaddition (Recombination): The carbonyl and the Criegee intermediate recombine in a different orientation to form a more stable secondary ozonide (a trioxolane).
In the case of beta-ionone, theoretical studies have shown that ozone addition to the exocyclic double bond in the side chain is kinetically favored over addition to the endocyclic double bond within the ring. Cleavage of the endocyclic bond would lead to the formation of a dicarbonyl compound. The major experimentally observed products from beta-ionone ozonolysis are 2-oxopropanal and 2,6,6-trimethylcyclohex-1-ene-1-carbaldehyde, resulting from the cleavage of the side-chain double bond.
Ring-Opening Mechanisms of Related Epoxides (e.g., Formation of Allylic Alcohols from Epoxides)
Epoxidation of this compound would yield an epoxy alcohol. More commonly studied is the epoxidation of its corresponding ketone, isophorone, to form isophorone oxide (4,4,6-trimethyl-7-oxabicyclo[4.1.0]heptan-2-one). orgsyn.orgnih.gov The subsequent ring-opening of such epoxides is a versatile reaction that can lead to various functionalized cyclohexane (B81311) derivatives, including allylic alcohols.
The formation of allylic alcohols from epoxides typically proceeds via a base-catalyzed elimination reaction. A strong, sterically hindered, non-nucleophilic base (e.g., lithium diisopropylamide, LDA) is often used. The mechanism involves the base abstracting a proton from a carbon adjacent to the epoxide ring (on the side opposite the oxygen atom). The resulting carbanion then triggers the elimination of the epoxide oxygen, opening the ring to form a double bond and generating the allylic alcohol. The regioselectivity of this reaction is dictated by the availability and acidity of the protons on the carbons alpha to the epoxide.
Alternatively, epoxide ring-opening can be achieved with strong nucleophiles. Under these conditions (SN2-type mechanism), the nucleophile typically attacks the least sterically hindered carbon of the epoxide, leading to anti-addition of the nucleophile and the resulting hydroxyl group. youtube.com This pathway generally leads to di-functionalized products rather than allylic alcohols unless the nucleophile itself can be eliminated in a subsequent step. Reductive methods using reagents like B(C₆F₅)₃ and a silane (B1218182) can also selectively reduce unsaturated cyclic ethers to form allylic alcohols. rsc.org
Spectroscopic Elucidation of 3,3,5 Trimethylcyclohex 1 En 1 Ol Structure and Stereochemistry
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy serves as a cornerstone for the structural determination of 3,3,5-Trimethylcyclohex-1-en-1-ol, providing detailed insights into its carbon-hydrogen framework.
1D NMR (¹H, ¹³C) Applications in Structural Assignment
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display distinct signals corresponding to the different proton environments in the molecule. The vinylic proton at C2 would likely appear as a singlet or a narrow triplet in the downfield region, characteristic of protons on a double bond. The hydroxyl proton signal would be a broad singlet, its chemical shift being dependent on concentration and solvent. The protons on the cyclohexene (B86901) ring would exhibit complex splitting patterns due to their diastereotopic nature and coupling with neighboring protons. The methyl groups would present as singlets or doublets, depending on their position and the presence of adjacent protons.
¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides crucial information on the number of non-equivalent carbon atoms. For this compound, nine distinct signals are expected. The carbons of the double bond (C1 and C2) would resonate at lower field strengths (typically in the 120-140 ppm range), with C1 (bearing the hydroxyl group) being more deshielded. The chemical shifts of the aliphatic carbons and the methyl groups would appear at higher field strengths. For comparison, the ¹³C NMR spectral data for the related compound cis,cis,trans-1,3,5-trimethylcyclohexane shows signals at specific chemical shifts, which can offer a reference point for the saturated portions of the target molecule. uni.lu
Predicted ¹³C NMR Chemical Shifts for a Related Compound
| Atom | Predicted Chemical Shift (ppm) for a complex containing a trimethylcyclohexenol moiety np-mrd.org |
| C1 | 138.5 |
| C2 | 125.2 |
| C3 | 33.1 |
| C4 | 45.8 |
| C5 | 30.7 |
| C6 | 68.2 |
| C7 (CH₃ at C3) | 28.4 |
| C8 (CH₃ at C3) | 28.4 |
| C9 (CH₃ at C5) | 21.5 |
Note: This data is for a more complex molecule containing a trimethylcyclohexenol substructure and is for predictive and comparative purposes only.
2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Analysis
To unambiguously assign the ¹H and ¹³C signals and to establish the connectivity of atoms within the molecule, two-dimensional NMR techniques are indispensable.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings within the spin systems of the cyclohexene ring. For instance, cross-peaks would be observed between the vinylic proton and any adjacent allylic protons, as well as between the protons on the saturated carbons of the ring, helping to trace the proton-proton connectivity.
HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded carbon and proton atoms. Each cross-peak in the HSQC spectrum would link a specific proton signal to the signal of the carbon atom it is attached to, allowing for the definitive assignment of both ¹H and ¹³C signals for all CH, CH₂, and CH₃ groups.
Mass Spectrometry (MS) for Molecular Characterization
Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation.
Fragmentation Pattern Analysis
The mass spectrum of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight (140.22 g/mol ). The fragmentation pattern would likely involve the loss of small neutral molecules and the formation of stable carbocations.
For the isomeric compound 3,5,5-trimethyl-2-cyclohexen-1-ol (B1582508), the mass spectrum shows a prominent molecular ion peak. nist.gov The fragmentation of cyclic alcohols often proceeds via dehydration (loss of H₂O) and cleavage of the ring. Common fragmentation pathways for this compound could include the loss of a methyl group ([M-15]⁺), the loss of water ([M-18]⁺), or a combination of these losses. The relative abundance of the fragment ions would depend on their stability.
Key Fragmentation Peaks for the Isomer 3,5,5-trimethyl-2-cyclohexen-1-ol
| m/z | Interpretation |
| 140 | Molecular Ion [M]⁺ |
| 125 | [M - CH₃]⁺ |
| 122 | [M - H₂O]⁺ |
| 82 | Retro-Diels-Alder fragmentation |
Note: This data is for the isomer 3,5,5-trimethyl-2-cyclohexen-1-ol and serves as a reference. nist.gov
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR and UV-Vis spectroscopy provide information about the functional groups present in the molecule and any conjugated systems.
Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands. A broad band in the region of 3200-3600 cm⁻¹ would indicate the O-H stretching vibration of the alcohol functional group. The C=C stretching vibration of the double bond would appear around 1640-1680 cm⁻¹. The C-H stretching vibrations of the sp² and sp³ hybridized carbons would be observed just above and below 3000 cm⁻¹, respectively. The IR spectrum for the related saturated compound 3,3,5-trimethylcyclohexanol (B90689) shows a strong, broad O-H stretch, confirming the presence of the alcohol group. nist.gov
Ultraviolet-Visible (UV-Vis) Spectroscopy: The UV-Vis spectrum of this compound is expected to show a weak absorption band corresponding to the n → π* transition of the isolated double bond, likely in the region of 190-210 nm. The lack of an extended conjugated system means no strong absorptions in the longer wavelength UV or visible regions are anticipated.
X-ray Crystallography for Absolute Stereochemical Configuration
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid, including the absolute stereochemistry. However, to date, no publicly available X-ray crystal structure for this compound has been reported. uq.edu.au The acquisition of such data would require the synthesis and crystallization of a single enantiomer of the compound. If a suitable crystal were obtained, X-ray diffraction analysis would provide precise bond lengths, bond angles, and the absolute configuration (R or S) at the chiral center (C1 and C5, if applicable), thereby completing the stereochemical elucidation of the molecule.
Advanced Strategies for Complex Structure Elucidation
The structural complexity of this compound, which includes a chiral center at C5 and the potential for cis/trans isomerism related to the substituents on the cyclohexene ring, demands a multi-faceted analytical approach. Advanced 2D NMR techniques, chiral separation methods, and mass spectrometry are indispensable tools in this endeavor.
Detailed Research Findings
A comprehensive literature search did not yield specific experimental spectroscopic data for this compound. However, the principles of structural elucidation can be demonstrated through the analysis of closely related compounds and the expected spectral characteristics of the target molecule. The strategies outlined below are standard procedures for characterizing novel or complex substituted cyclohexenol (B1201834) derivatives.
Two-Dimensional (2D) NMR Spectroscopy
Two-dimensional NMR experiments are crucial for establishing the connectivity and spatial relationships between atoms within the molecule.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment is fundamental for identifying spin-spin coupling networks between protons. For this compound, COSY would reveal correlations between the vinyl proton (at C2) and the allylic protons (at C4), as well as between the protons on the cyclohexene ring, allowing for the tracing of the carbon backbone.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It provides an unambiguous assignment of the protonated carbons in the molecule. For instance, the chemical shift of the vinyl proton would be correlated with its corresponding vinyl carbon (C2), and the methyl protons would be linked to their respective methyl carbons.
HMBC (Heteronuclear Multiple Bond Correlation): HMBC is vital for identifying long-range (2-3 bond) correlations between protons and carbons. This technique is instrumental in piecing together the molecular skeleton. Key HMBC correlations expected for this compound would include:
Correlations from the gem-dimethyl protons at C3 to the quaternary carbon C3, the adjacent methylene (B1212753) carbon C4, and the vinylic carbon C2.
Correlations from the methyl protons at C5 to the chiral carbon C5 and the neighboring methylene carbon C4 and C6.
Correlation from the hydroxyl proton to the enolic carbon C1.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-Frame Overhauser Effect Spectroscopy): These experiments are paramount for determining the stereochemistry of the molecule by identifying protons that are close in space, irrespective of their bonding connectivity. researchgate.netnp-mrd.orgorganic-chemistry.org For this compound, NOESY or ROESY would be critical in:
Distinguishing between the cis and trans isomers by observing the spatial proximity of the methyl group at C5 to other protons on the ring. For example, a NOE correlation between the C5-methyl protons and one of the gem-dimethyl groups at C3 would suggest a specific ring conformation and relative stereochemistry.
Establishing the relative configuration of the chiral center at C5 by observing NOEs between the proton at C5 and the adjacent protons.
Interactive Data Table: Expected 2D NMR Correlations for this compound
| Proton (¹H) | Correlating Carbon (¹³C) in HSQC | Key Correlating Carbons (¹³C) in HMBC | Key Correlating Protons (¹H) in COSY | Expected Key NOESY/ROESY Correlations |
| H2 (vinyl) | C2 | C1, C3, C4 | H4a, H4b | H6a, H6b |
| H4a, H4b | C4 | C2, C3, C5, C6 | H2, H5 | H5, C3-CH₃ |
| H5 | C5 | C3, C4, C6, C5-CH₃ | H4a, H4b, H6a, H6b | C5-CH₃, H4a, H4b |
| H6a, H6b | C6 | C1, C2, C5 | H5 | H2, C5-CH₃ |
| C3-(CH₃)₂ | C3-CH₃ | C2, C3, C4 | - | H2, H4a, H4b |
| C5-CH₃ | C5-CH₃ | C4, C5, C6 | - | H5, H4a, H4b, H6a, H6b |
| OH | - | C1, C2 | - | H2, H6a, H6b |
Chiral Resolution and Absolute Configuration Determination
Since this compound possesses a chiral center at C5, it exists as a pair of enantiomers. The separation and determination of the absolute configuration of these enantiomers require specialized techniques.
Chiral Chromatography: The enantiomers can be separated using chiral stationary phases (CSPs) in either gas chromatography (GC) or high-performance liquid chromatography (HPLC). The choice of the chiral column is critical and often involves screening different types of CSPs (e.g., cyclodextrin-based, Pirkle-type) to achieve baseline separation.
Vibrational Circular Dichroism (VCD) or Electronic Circular Dichroism (ECD): Once the enantiomers are separated, their absolute configuration can be determined by comparing their experimental VCD or ECD spectra with theoretically calculated spectra for one of the enantiomers (e.g., the R-enantiomer). A match between the experimental and calculated spectra allows for the unambiguous assignment of the absolute configuration.
Mosher's Method: This NMR-based method involves the derivatization of the alcohol with a chiral reagent, such as α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), to form diastereomeric esters. The analysis of the ¹H NMR chemical shift differences in the resulting diastereomers can be used to deduce the absolute configuration of the alcohol center.
Mass Spectrometry
Electron Ionization (EI-MS): In EI-MS, the molecule is fragmented, and the resulting fragmentation pattern serves as a molecular fingerprint. For an allylic alcohol like this compound, characteristic fragmentation pathways would include:
Loss of a methyl group ([M-15]⁺).
Loss of water ([M-18]⁺).
Retro-Diels-Alder reaction, leading to the cleavage of the cyclohexene ring.
Cleavage of the C-C bond adjacent to the oxygen atom.
Interactive Data Table: Expected Mass Spectral Fragments for this compound
| m/z Value | Proposed Fragment | Fragmentation Pathway |
| 140 | [C₉H₁₆O]⁺ | Molecular Ion (M⁺) |
| 125 | [C₈H₁₃O]⁺ | Loss of a methyl radical (•CH₃) |
| 122 | [C₉H₁₄]⁺ | Loss of water (H₂O) |
| 97 | [C₆H₉O]⁺ | Loss of a propyl radical (•C₃H₇) |
| 83 | [C₆H₁₁]⁺ | Retro-Diels-Alder fragmentation |
| 69 | [C₅H₉]⁺ | Further fragmentation |
Computational Chemistry Investigations of 3,3,5 Trimethylcyclohex 1 En 1 Ol
Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. While specific DFT studies on 3,3,5-trimethylcyclohex-1-en-1-ol are scarce, analysis of related compounds such as isophorone (B1672270) derivatives and other substituted cyclohexenes provides valuable insights.
Theoretical studies on isomers of other cyclic compounds, like tetranitro-bis-1,2,4-triazoles, have shown that the positions of substituent groups significantly influence the electronic properties. nih.gov For this compound, the arrangement of the three methyl groups, the hydroxyl group, and the double bond dictates the molecule's electronic distribution and reactivity. DFT calculations on similar structures can elucidate key electronic parameters. researchgate.netmdpi.com
Key Electronic Properties and Reactivity Descriptors:
DFT calculations typically focus on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter for determining a molecule's stability and reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.
For a molecule like this compound, the electron-donating nature of the methyl groups and the hydroxyl group, combined with the π-system of the double bond, would be expected to influence the energies of the frontier orbitals. The oxygen atom of the hydroxyl group would likely be a site of high electron density, making it susceptible to electrophilic attack. Conversely, the carbon atoms of the double bond are potential sites for nucleophilic or radical attack.
Experimental and computational studies on isophorone derivatives, which share the trimethylcyclohexene core, have highlighted the importance of both steric and electronic factors in their reactivity. researchgate.net For instance, the steric bulk of the substituents can influence the accessibility of reactive sites.
Table 1: Predicted Key Electronic Parameters for this compound based on Analogous Compounds
| Parameter | Predicted Significance for this compound |
| HOMO Energy | Influenced by the electron-donating hydroxyl and methyl groups, determining the ionization potential. |
| LUMO Energy | Affected by the π* orbital of the C=C double bond, indicating the electron affinity. |
| HOMO-LUMO Gap | A key indicator of chemical reactivity and kinetic stability. |
| Molecular Electrostatic Potential (MEP) | Would likely show negative potential around the hydroxyl oxygen, indicating a site for electrophilic attack. |
Molecular Simulation and Dynamics for Conformational Analysis
The three-dimensional shape and conformational flexibility of a molecule are crucial for its physical and chemical properties. Molecular dynamics (MD) simulations and other molecular modeling techniques are employed to explore the conformational landscape of molecules like this compound. nih.govnih.gov
The cyclohexene (B86901) ring in this compound is not planar and exists in various conformations, with the most stable being a half-chair or sofa conformation. The substituents on the ring—three methyl groups and a hydroxyl group—will have preferred orientations to minimize steric strain.
Conformational analysis of substituted cyclohexanes has shown that bulky substituents preferentially occupy equatorial positions to avoid unfavorable 1,3-diaxial interactions. In the case of this compound, the gem-dimethyl groups at position 3 are fixed. The methyl group at position 5 and the hydroxyl group at position 1 will have specific spatial arrangements that determine the most stable conformer.
Molecular dynamics simulations can track the movement of atoms over time, providing insights into the dynamic equilibrium between different conformations. nih.gov Such simulations would reveal the preferred dihedral angles and the energy barriers between different conformational states.
Table 2: Predicted Stable Conformations of this compound
| Conformer | Description | Predicted Relative Stability |
| Half-Chair 1 | Hydroxyl group in a pseudo-equatorial position, methyl group at C5 in an equatorial position. | Likely to be a stable conformation. |
| Half-Chair 2 | Hydroxyl group in a pseudo-axial position, methyl group at C5 in an equatorial position. | Potentially less stable due to steric interactions. |
| Sofa Conformation | One carbon atom is out of the plane of the other five. | May exist as a transition state or a less stable conformer. |
Theoretical Modeling of Reaction Pathways and Transition States
Theoretical modeling is instrumental in elucidating the mechanisms of chemical reactions, including the identification of transition states and the calculation of activation energies. For this compound, several reaction pathways can be computationally investigated.
One important reaction would be acid-catalyzed dehydration, leading to the formation of various diene products. Theoretical modeling could map out the potential energy surface for this reaction, identifying the intermediate carbocations and the transition states leading to different products. This would help in predicting the regioselectivity and stereoselectivity of the reaction.
Another potential reaction is oxidation of the secondary alcohol to a ketone, or epoxidation of the double bond. Computational studies can model these transformations, providing detailed information about the electronic changes occurring during the reaction and the structure of the transition states. Studies on the synthesis of isophorone derivatives often involve catalytic processes where computational modeling can shed light on the role of the catalyst. mdpi.com
By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a given reaction can be constructed. This information is invaluable for understanding reaction kinetics and for designing more efficient synthetic routes.
Table 3: Hypothetical Reaction Pathways for this compound Amenable to Theoretical Modeling
| Reaction Type | Potential Products | Information from Theoretical Modeling |
| Acid-Catalyzed Dehydration | Trimethylcyclohexadienes | Reaction energy profile, carbocation intermediates, transition state geometries, prediction of major products. |
| Oxidation of Alcohol | 3,3,5-Trimethylcyclohex-1-en-1-one | Reaction mechanism, activation energy, role of oxidizing agent. |
| Epoxidation of Alkene | 3,3,5-Trimethyl-7-oxabicyclo[4.1.0]heptan-1-ol | Stereoselectivity of the epoxidation, transition state analysis. |
Advanced Analytical Techniques for 3,3,5 Trimethylcyclohex 1 En 1 Ol Detection and Characterization in Complex Matrices
Gas Chromatography-Mass Spectrometry (GC-MS) Applications
Gas chromatography coupled with mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds like 3,3,5-Trimethylcyclohex-1-en-1-ol. botanyjournals.com It combines the superior separation capabilities of gas chromatography with the powerful identification ability of mass spectrometry. botanyjournals.com
Headspace Solid-Phase Microextraction (HS-SPME) Coupled with GC-MS
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile organic compounds (VOCs) from a sample's headspace. mdpi.com When coupled with GC-MS, it offers a sensitive and efficient method for the analysis of this compound. The process involves exposing a coated fiber to the headspace of a sample, where analytes partition between the sample matrix, headspace, and the fiber coating. mdpi.com The fiber is then introduced into the GC-MS injector for thermal desorption and analysis. mdpi.com
Optimization of HS-SPME parameters is crucial for achieving high extraction efficiency and includes selecting the appropriate fiber coating, as well as optimizing extraction time, temperature, and sample volume. mdpi.commdpi.com For instance, a study on the volatile compounds in Chinese chive optimized seven key HS-SPME parameters to identify 59 volatile compounds. mdpi.com Different fiber coatings, such as polydimethylsiloxane (B3030410) (PDMS), are used depending on the analyte's polarity and volatility. nih.gov
Comprehensive Two-Dimensional Gas Chromatography (GCxGC)
For highly complex mixtures, comprehensive two-dimensional gas chromatography (GCxGC) provides a significant enhancement in separation power compared to conventional one-dimensional GC. chemistry-matters.com This technique employs two columns of different selectivity connected by a modulator. copernicus.org The entire sample is subjected to two independent separations, resulting in a structured two-dimensional chromatogram with greatly increased peak capacity. copernicus.orglabrulez.com
GCxGC is particularly beneficial for resolving co-eluting compounds that would otherwise overlap in a single-column separation. chemistry-matters.com This enhanced resolution leads to more accurate peak identification and quantification. labrulez.com The technique has been successfully applied to a wide range of complex samples, including environmental, metabolomic, and petroleum samples. labrulez.com When combined with a time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS offers rapid data acquisition, which is essential for the fast separations in the second dimension. rsc.org
Qualitative and Quantitative Analysis in Natural Extracts
GC-MS is extensively used for both the qualitative and quantitative analysis of phytochemicals in natural extracts. researchgate.netjournaljpri.com Qualitative analysis involves identifying the individual components of a mixture by comparing their mass spectra and retention indices with those in spectral libraries and literature data. researchgate.net For instance, a GC-MS analysis of an ethanolic plant extract revealed the presence of 25 different bioactive compounds. botanyjournals.com
High-Resolution Mass Spectrometry (HRMS) for Non-Targeted Detection
High-resolution mass spectrometry (HRMS) has become an indispensable tool for non-targeted screening, enabling the detection and identification of unknown or unexpected compounds in a sample without the need for reference standards. researchgate.netnih.gov HRMS instruments, such as time-of-flight (TOF) and Orbitrap analyzers, provide high mass accuracy and resolving power, allowing for the determination of elemental compositions from measured mass-to-charge ratios. nih.gov
This capability is crucial for distinguishing between isobaric compounds—molecules that have the same nominal mass but different elemental formulas. nih.gov In non-targeted analysis, HRMS coupled with liquid or gas chromatography generates a vast amount of data, and sophisticated data processing tools are required to identify potential compounds of interest. nih.gov Despite the challenges in identifying completely unknown compounds, HRMS significantly expands the scope of detectable chemicals in complex samples. nih.govnih.gov
Liquid Chromatography (LC) Based Methods
Liquid chromatography (LC) is a powerful separation technique that separates molecules based on their interactions with a stationary phase and a liquid mobile phase. readthedocs.io High-performance liquid chromatography (HPLC) is a widely used form of LC that utilizes high pressure to pump the mobile phase through a column packed with the stationary phase, leading to high-resolution separations. readthedocs.io
For a compound like this compound, reversed-phase HPLC is a common approach, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com The separation is based on the hydrophobicity of the analytes. While the related compound 3,3,5-Trimethylcyclohexanone (B147574) has been analyzed by reversed-phase HPLC, specific methods for this compound may require optimization of the mobile phase composition, which could include solvents like acetonitrile (B52724) and water with additives like formic acid for mass spectrometry compatibility. sielc.com
Derivatization Strategies for Enhanced Analytical Detection
Chemical derivatization is a strategy used to improve the analytical performance of compounds that have poor chromatographic behavior or low detector response. nih.gov For alcohols like this compound, which may lack a strong chromophore for UV detection in HPLC, derivatization can be employed to introduce a UV-absorbing or fluorescent tag. nih.gov
Common derivatization strategies for hydroxyl groups include acylation with reagents like benzoyl chloride to introduce a chromophore. nih.gov For GC analysis, derivatization can be used to increase the volatility and thermal stability of the analyte. While not always necessary for a compound like this compound, it can be a valuable tool for improving sensitivity and peak shape in certain applications. Recently, a pre-column derivatization method was developed for the HPLC-UV analysis of thermally labile halogenated compounds, highlighting the utility of this approach for challenging analytes. nih.gov
Interactive Data Table: Analytical Techniques for this compound and Related Compounds
| Analytical Technique | Sub-technique/Coupling | Application | Key Advantages |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Headspace Solid-Phase Microextraction (HS-SPME) | Analysis of volatile compounds in complex matrices. | Solvent-free, sensitive, efficient for volatiles. mdpi.com |
| Comprehensive Two-Dimensional GC (GCxGC) | Separation of highly complex mixtures. | Enhanced peak capacity and resolution. chemistry-matters.comlabrulez.com | |
| Qualitative and Quantitative Analysis | Identification and concentration determination in natural extracts. | High sensitivity and specificity for compound identification. botanyjournals.comresearchgate.net | |
| High-Resolution Mass Spectrometry (HRMS) | Coupled with LC or GC | Non-targeted screening of unknown compounds. | High mass accuracy, allows for elemental composition determination. nih.govnih.gov |
| Liquid Chromatography (LC) | High-Performance Liquid Chromatography (HPLC) | Separation of non-volatile or thermally labile compounds. | Versatile, applicable to a wide range of analytes. readthedocs.io |
| Chemical Derivatization | Pre- or Post-column Derivatization | Enhancement of detection for compounds with poor detector response. | Improved sensitivity and chromatographic performance. nih.gov |
Microwave-Assisted Derivatization
For alcohols like this compound, derivatization is crucial to improve their chromatographic behavior and detection sensitivity. While specific studies on the microwave-assisted derivatization of this compound are not extensively documented, research on the synthesis of its saturated analogue, 3,3,5-trimethylcyclohexanol (B90689), and its esters has utilized microwave-mediated solvent-free procedures. nih.gov These studies demonstrate the feasibility of using microwave energy to facilitate reactions involving this structural backbone. nih.gov For instance, the synthesis of various esters of 3,3,5-trimethylcyclohexanol was achieved using microwave irradiation, highlighting the potential for rapid, solvent-free derivatization. nih.gov
The application of MAD has been successfully demonstrated for a variety of other alcohols, including fatty alcohols and steroids, using silylation and acylation reagents. researchgate.netresearchgate.net A study on the quantification of 2-hydroxybutyrate in human serum showcased a validated GC-MS method where a liquid-liquid extraction was followed by a swift two-minute microwave-assisted derivatization, indicating the technique's applicability for routine analysis in complex biological matrices. mdpi.com Given these precedents, it is highly probable that a similar microwave-assisted approach could be developed for the derivatization of this compound, for instance, through silylation or acylation, to enhance its volatility and improve peak shape in GC-MS analysis.
Table 1: Comparison of Conventional vs. Microwave-Assisted Derivatization
| Parameter | Conventional Heating | Microwave-Assisted Derivatization (MAD) |
|---|---|---|
| Reaction Time | 30 minutes to several hours nih.gov | A few minutes nih.govresearchgate.net |
| Heating Mechanism | Conduction and convection | Direct dielectric heating proquest.com |
| Solvent Use | Often requires solvents | Can be performed solvent-free nih.gov |
| Throughput | Lower | Higher, especially with parallel reactors nih.gov |
Reagents for Derivatization (e.g., Pentafluorobenzyl Bromide, Mosher's Acid)
The choice of derivatizing agent is critical and depends on the analytical objective, such as enhancing detectability or determining stereochemistry.
Pentafluorobenzyl Bromide (PFBBr)
Pentafluorobenzyl bromide (PFBBr) is a versatile and highly effective derivatizing agent for a wide range of nucleophilic compounds, including alcohols. nih.govresearchgate.net The reaction involves the substitution of the hydroxyl proton of the alcohol with the pentafluorobenzyl group, forming a PFB ether. This derivatization significantly enhances the molecule's volatility and, more importantly, its response in electron capture detection (ECD) and electron-capture negative-ion chemical ionization mass spectrometry (ECNI-MS) due to the presence of the highly electronegative fluorine atoms. nih.govresearchgate.netsigmaaldrich.com
The derivatization of alcohols with PFBBr can be performed in both aqueous and non-aqueous systems and is often facilitated by a phase-transfer catalyst, such as a crown ether (e.g., 18-crown-6), especially when working with the corresponding alkoxide in a non-polar organic solvent. sigmaaldrich.com While direct application of PFBBr to this compound is not prominently featured in the literature, its successful use in the analysis of other cyclic alcohols and phenols in complex matrices like water and air samples suggests its suitability. mdpi.comresearchgate.net For instance, a method for analyzing halogenated phenols in environmental samples involved their derivatization with PFBBr, followed by GC-MS analysis, achieving low detection limits. researchgate.net This approach could be adapted for the trace analysis of this compound.
Mosher's Acid (α-methoxy-α-trifluoromethylphenylacetic acid, MTPA)
When the stereochemistry of a chiral alcohol like this compound is of interest, Mosher's acid (MTPA) and its corresponding acid chloride are the reagents of choice. wikipedia.org MTPA is a chiral derivatizing agent available in both (R) and (S) enantiomeric forms. wikipedia.org It reacts with a chiral alcohol to form a pair of diastereomeric esters. wikipedia.org Because diastereomers have different physical properties, their signals can be distinguished in nuclear magnetic resonance (NMR) spectroscopy, typically ¹H or ¹⁹F NMR. wikipedia.org
The analysis of the NMR spectra of the resulting diastereomeric Mosher's esters allows for the determination of the enantiomeric excess and the absolute configuration of the original alcohol. wikipedia.orgsigmaaldrich.com Mosher's acid chloride is often preferred due to its higher reactivity. wikipedia.org The methodology has been widely applied to determine the absolute configuration of a vast array of alcohols and amines. sigmaaldrich.com Although a specific application to this compound is not detailed, the principles of the Mosher method are directly applicable to this secondary cyclic alcohol.
Table 2: Overview of Derivatization Reagents for Alcohols
| Reagent | Purpose | Analytical Technique | Key Advantages |
|---|---|---|---|
| Pentafluorobenzyl Bromide (PFBBr) | Enhance sensitivity for trace analysis | GC-ECD, GC-ECNI-MS | Forms highly electron-capturing derivatives. nih.govresearchgate.netsigmaaldrich.com |
| Mosher's Acid (MTPA) | Determine enantiomeric purity and absolute configuration | NMR Spectroscopy | Forms diastereomeric esters with distinguishable NMR signals. wikipedia.org |
Sample Preparation Methodologies (e.g., Solid Phase Extraction)
Effective sample preparation is paramount to remove interfering substances from the matrix and to concentrate the analyte of interest before instrumental analysis. Solid Phase Extraction (SPE) is a widely used technique for this purpose due to its efficiency, versatility, and potential for automation.
SPE operates on the principle of partitioning a compound between a solid phase (sorbent) and a liquid phase (sample and solvents). The choice of sorbent is critical and is based on the physicochemical properties of the analyte and the matrix. For a moderately polar compound like this compound, a variety of sorbents could be considered.
Conventional SPE sorbents for compounds of intermediate polarity include chemically modified silica, such as C18, or polymeric sorbents. However, for more complex matrices, novel sorbents offering higher selectivity are being developed. One such example is the use of cyclodextrin-based sorbents. A study on the extraction of various steroids from urine utilized an entrapped β-cyclodextrin polymer as the SPE sorbent. nih.gov This sorbent demonstrated excellent recovery for a wide range of steroidal compounds, which, like this compound, are cyclic alcohols. nih.gov The extraction mechanism of the β-cyclodextrin sorbent is based on the formation of inclusion complexes with the analytes, offering a different selectivity compared to traditional hydrophobic interaction-based sorbents. nih.gov This approach was shown to be particularly effective for more polar steroids, suggesting it could be a promising strategy for the selective extraction of this compound from aqueous matrices.
The general steps for an SPE procedure for this compound from a complex aqueous matrix would involve:
Conditioning: The sorbent is prepared by passing a suitable solvent (e.g., methanol) followed by water to activate the stationary phase.
Loading: The sample is passed through the sorbent bed, where this compound is retained.
Washing: Interfering compounds are removed by passing a weak solvent that does not elute the analyte of interest.
Elution: A strong solvent is used to desorb this compound from the sorbent, resulting in a cleaner and more concentrated sample extract ready for derivatization and analysis.
The selection of appropriate solvents for each step would need to be optimized based on the chosen sorbent and the specific matrix.
Role of 3,3,5 Trimethylcyclohex 1 En 1 Ol As a Chemical Intermediate and Precursor
A Precursor in the Elaboration of Complex Molecules
The strategic placement of functional groups and stereocenters within the 3,3,5-trimethylcyclohex-1-en-1-ol backbone makes it a valuable building block in synthetic chemistry.
The trimethylcyclohexene moiety is a recurring structural motif in a variety of biologically active compounds. While direct therapeutic applications of this compound itself are not prominent, its role as a precursor is critical. For instance, the saturated analogue, 3,3,5-trimethylcyclohexanol (B90689), is a known precursor to the vasodilator cyclandelate (B1669388) and the sunscreen agent homosalate. wikipedia.org The biological significance of the molecules synthesized from these trimethylcyclohexene-based precursors underscores the importance of this chemical family. The carotenoids, a class of compounds renowned for their antioxidant properties and benefits to human health, prominently feature this structural unit.
The utility of this compound derivatives as intermediates is particularly evident in the challenging field of natural product total synthesis. The specific stereochemistry of the hydroxyl group and the methyl groups on the cyclohexene (B86901) ring allows for the construction of the characteristic end groups of many carotenoids.
Loroxanthin, Lutein (B1675518), and Meso-Zeaxanthin (B1235934): A Common Synthetic Heritage
The total synthesis of several important carotenoids, including loroxanthin, lutein, and meso-zeaxanthin, leverages building blocks derived from the trimethylcyclohexene framework. These natural products are vital for human health, with lutein and zeaxanthin (B1683548) isomers being particularly concentrated in the macula of the human eye, where they play a crucial role in protecting against oxidative stress and age-related macular degeneration. researchgate.netumd.edunih.gov
In the total synthesis of loroxanthin , a key step involves the Horner-Wadsworth-Emmons reaction between a C₂₅-apocarotenal and a C₁₅-phosphonate that possesses a silyl-protected 3-hydroxy-ε-end group. cancer.govmdpi.comnih.gov This C₁₅ fragment, which contains the essential trimethylcyclohexene ring, is a testament to the utility of these precursors.
Similarly, the synthesis of lutein and its various stereoisomers has been achieved through strategies that employ C₁₅ Wittig salts derived from α-ionone. umd.edunih.gov These synthetic routes provide access to optically active carotenoids with the characteristic 3-hydroxy-ε-end group, a structural feature directly originating from a trimethylcyclohexene precursor. nih.gov The development of these synthetic methods has been crucial for obtaining pure stereoisomers of lutein for biological and clinical studies. researchgate.netnih.gov
The synthesis of meso-zeaxanthin , a stereoisomer of lutein and zeaxanthin also found in the human eye, further highlights the importance of these intermediates. Patented processes describe the synthesis of meso-zeaxanthin from enantiomerically pure intermediates containing the trimethylcyclohexene ring system. google.com These syntheses often involve the coupling of two C₁₅ units with a central C₁₀ fragment, where the C₁₅ units are constructed from precursors bearing the trimethylcyclohexene scaffold. umd.edugoogle.com
The following table summarizes the key natural products synthesized using this compound derivatives:
| Natural Product | Key Intermediate Type | Synthetic Strategy | Reference(s) |
| Loroxanthin | C₁₅-phosphonate with a 3-hydroxy-ε-end group | Horner-Wadsworth-Emmons reaction | cancer.govmdpi.comnih.gov |
| Lutein | C₁₅-Wittig salt with a 3-hydroxy-ε-end group | Wittig coupling reactions | researchgate.netumd.edunih.gov |
| Meso-zeaxanthin | C₁₅-phosphonium salt | Wittig reactions | google.comgoogle.com |
Participation in Reaction Networks Leading to Industrial Chemicals
The industrial significance of this compound is intrinsically linked to the chemistry of isophorone (B1672270) (3,5,5-trimethyl-2-cyclohexen-1-one), a bulk chemical produced from acetone. wikipedia.org Isophorone serves as a key starting point for a network of reactions that yield a variety of commercially important chemicals.
The hydrogenation of isophorone is a well-established industrial process that can be controlled to produce either 3,3,5-trimethylcyclohexanone (B147574) or 3,3,5-trimethylcyclohexanol. nih.govresearchgate.netgoogle.com The latter, the saturated alcohol, is a direct precursor in the manufacturing of the vasodilator drug cyclandelate and the UV-filtering agent homosalate, which is used in sunscreens. wikipedia.org
While the direct, large-scale industrial synthesis of this compound from isophorone may not be the primary route, the interconnectedness of these compounds is clear. The various isomers of trimethylcyclohexenol and trimethylcyclohexanone (B1229504) are all accessible from isophorone through different catalytic and reaction conditions, forming a versatile platform for the synthesis of a range of industrial products.
The table below lists some of the key industrial chemicals derived from the isophorone reaction network:
| Starting Material | Key Transformation | Resulting Industrial Chemical(s) | Reference(s) |
| Isophorone | Hydrogenation | 3,3,5-Trimethylcyclohexanol | wikipedia.orgpatsnap.com |
| 3,3,5-Trimethylcyclohexanol | Esterification | Cyclandelate, Homosalate | wikipedia.org |
| Isophorone | Hydrogenation | 3,3,5-Trimethylcyclohexanone | nih.govresearchgate.netgoogle.com |
Occurrence and Derivation in Natural Product Chemistry Research
Identification in Plant Extracts (e.g., Saffron Volatiles, Grape Varieties, Urochloa distachya)
The aroma and flavor profiles of many plants are composed of a complex mixture of volatile compounds. Among these, saffron and certain grape varieties have been subjects of extensive research, revealing the presence of key precursors to 3,3,5-trimethylcyclohex-1-en-1-ol.
Saffron Volatiles: Saffron, derived from the stigmas of Crocus sativus, is renowned for its distinctive aroma and color. Gas chromatography-mass spectrometry (GC-MS) analyses of saffron volatiles have consistently identified a range of compounds, with safranal (B46814) being a major contributor to its characteristic scent. nih.govsemanticscholar.org Notably, these analyses also report the presence of isophorone (B1672270) and its related compounds. nih.govnih.gov Specifically, 3,5,5-trimethyl-2-cyclohexenone (α-isophorone) and its isomer 3,5,5-trimethyl-3-cyclohexen-1-one (β-isophorone) are frequently detected. nih.govresearchgate.net The presence of β-isophorone is of particular significance as it is the direct ketone precursor to this compound. The enzymatic reduction of this ketone is a highly probable pathway for the formation of the corresponding alcohol within the saffron stigma.
Grape Varieties: The volatile composition of various Vitis vinifera grape varieties has been a subject of intense study to understand the sensory characteristics of wine. Research has shown that C13-norisoprenoids, which are derived from the degradation of carotenoids, are important contributors to grape and wine aroma. researchgate.netmdpi.com Among these, β-isophorone has been identified in the extracts of several grape cultivars. semanticscholar.org Its presence suggests that, similar to saffron, the enzymatic machinery for the reduction of this ketone to this compound may exist within the grape berry. While numerous volatile alcohols have been identified in grapes, the explicit listing of this compound in published GC-MS profiles of grapes remains to be definitively documented in the reviewed literature. researchgate.netmdpi.comresearchgate.net
Urochloa distachya : Phytochemical analyses of the grass Urochloa distachya have been conducted to identify its constituent compounds. GC-MS studies of methanolic and other extracts have revealed a variety of phytoconstituents, including fatty acids, esters, and other complex molecules. ijpsr.comresearchgate.netconsensus.appresearchgate.netplantsjournal.com However, based on the available research, this compound has not been identified as a component of the volatile or non-volatile extracts of this plant. ijpsr.comresearchgate.netconsensus.appresearchgate.netplantsjournal.com
Presence in Microbial Metabolites (e.g., Dinoflagellates)
Dinoflagellates are a diverse group of marine microorganisms known to produce a wide array of secondary metabolites. Extensive research into the metabolome of various dinoflagellate species has been conducted. However, a review of the available literature on the chemical constituents of dinoflagellates does not indicate the presence of this compound.
Biosynthetic Pathways and Precursor Relationships (e.g., Carotenoid Derivatives, Triterpenoids)
The biosynthesis of this compound is believed to be intricately linked to the degradation of larger terpenoid structures, particularly carotenoids.
Carotenoid Derivatives: The most plausible biosynthetic route to this compound is through the degradation of carotenoids. Carotenoids are C40 tetraterpenoid pigments abundant in many plants. Through oxidative cleavage, these molecules can break down into smaller, volatile compounds known as apocarotenoids, which include the C9-norisoprenoid β-isophorone. nih.gov The formation of β-isophorone is a key step, and its subsequent enzymatic reduction would yield this compound. This pathway highlights a direct link between the vibrant pigments of plants and the subtle nuances of their aromatic profiles.
Triterpenoids: Triterpenoids are a large and diverse class of natural products derived from the C30 precursor squalene. nih.govnih.gov Their biosynthesis involves complex cyclization and functionalization reactions. nih.govnih.gov While both triterpenoids and this compound share a common origin in the isoprenoid pathway, there is no direct evidence in the scientific literature to suggest a biosynthetic pathway where triterpenoids are the direct precursors to this compound. The structural dissimilarity and the established link to carotenoid degradation make a direct triterpenoid (B12794562) origin less likely.
Advanced Research Directions and Future Perspectives for 3,3,5 Trimethylcyclohex 1 En 1 Ol
Exploration of Novel Synthetic Pathways
The pursuit of efficient, selective, and sustainable methods for the synthesis of 3,3,5-trimethylcyclohex-1-en-1-ol and its derivatives is a key focus of contemporary research. Current investigations are moving beyond traditional approaches to embrace innovative catalytic systems.
Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of chiral molecules, and its application to the synthesis of substituted cyclohexenols is a promising area. nih.govnih.gov Research is ongoing to develop organocatalysts that can facilitate the enantioselective synthesis of this compound, providing access to enantiomerically pure forms of the compound, which is crucial for applications in pharmaceuticals and fragrance industries. nih.govrsc.org The development of domino reactions initiated by organocatalysts, which allow for the formation of multiple bonds in a single step, is a particularly attractive strategy for the efficient construction of highly functionalized cyclohexenol (B1201834) derivatives. nih.gov
Biocatalysis , employing enzymes to carry out chemical transformations, offers a green and highly selective alternative to traditional chemical methods. The use of enzymes, such as enoate reductases, for the stereoselective reduction of corresponding enones to produce chiral cyclohexenols is an active area of investigation. nih.gov Chemoenzymatic approaches, which combine the best features of both chemical and biological catalysis, are also being explored to develop efficient and sustainable synthetic routes. nih.gov
Photocatalysis , which utilizes light to drive chemical reactions, presents another novel avenue for the synthesis of substituted cyclohexenols. nih.govnih.govresearchgate.net Photocatalytic methods can enable the use of new starting materials and reaction pathways, leading to the development of highly efficient and environmentally friendly synthetic processes. nih.govnih.gov
| Synthetic Approach | Key Features | Potential Advantages |
| Organocatalysis | Use of small organic molecules as catalysts. nih.govnih.govrsc.org | Mild reaction conditions, high enantioselectivity, metal-free. nih.govrsc.org |
| Biocatalysis | Utilization of enzymes for chemical transformations. nih.gov | High selectivity, environmentally friendly ("green"), operates under mild conditions. nih.gov |
| Photocatalysis | Use of light to initiate and drive reactions. nih.govnih.govresearchgate.net | Access to unique reaction pathways, potential for high efficiency. nih.govnih.gov |
Deeper Mechanistic Insights into its Chemical Reactivity
A thorough understanding of the reaction mechanisms of this compound is fundamental for controlling its reactivity and designing new applications. Current research is focused on elucidating the intricate details of its chemical transformations through a combination of experimental and computational methods.
Mechanistic investigations into the oxidation of cyclohexanols are providing valuable insights into the formation of different products under various conditions. nih.gov Studies on the oxidation of related cyclohexane (B81311) derivatives by non-heme iron complexes, for instance, have revealed evidence of product inhibition, a crucial factor in optimizing catalytic cycles. nih.gov Theoretical studies on the atmospheric oxidation of related compounds like 1,3,5-trimethylbenzene initiated by OH radicals are helping to understand the formation of secondary organic aerosols and other atmospheric transformation products. rsc.org
Computational studies , including density functional theory (DFT) calculations, are being employed to investigate the thermodynamics and kinetics of various reactions involving cyclohexene (B86901) derivatives. rsc.org These theoretical investigations can provide detailed information about transition states, reaction intermediates, and potential energy surfaces, which is often difficult to obtain through experimental methods alone. rsc.org For example, theoretical studies on rearrangement reactions in the biosynthesis of related polyketide compounds have provided valuable insights into the underlying molecular mechanisms. rsc.org The pyrolysis chemistry of related molecules like 1,3,5-trimethylcyclohexane (B44294) has also been explored to understand its decomposition pathways at high temperatures. researchgate.net
Development of Advanced Analytical Platforms
The accurate and sensitive analysis of this compound, particularly the separation and quantification of its potential stereoisomers, is crucial for quality control and for understanding its biological activity. Researchers are developing and applying advanced analytical platforms to meet these challenges.
Advanced chromatographic techniques are at the forefront of these efforts. Supercritical fluid chromatography (SFC) has emerged as a powerful technique for the enantioselective separation of chiral compounds. nih.govnih.govresearchgate.net The use of chiral stationary phases in SFC allows for the efficient separation of enantiomers with high resolution and short analysis times. nih.govnih.govresearchgate.net
Hyphenated analytical methods , which couple a separation technique with a spectroscopic detection method, provide a wealth of information for the unambiguous identification and characterization of compounds. Techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are invaluable for analyzing complex mixtures and identifying unknown compounds. The fragmentation patterns observed in mass spectrometry can provide crucial structural information. nist.gov
Two-dimensional nuclear magnetic resonance (2D-NMR) spectroscopy is another powerful tool for the detailed structural elucidation of this compound and its derivatives. Techniques like COSY, HSQC, and HMBC provide information about the connectivity of atoms within the molecule, allowing for a complete assignment of its 1H and 13C NMR spectra. chemicalbook.com
| Analytical Technique | Application | Key Advantages |
| Supercritical Fluid Chromatography (SFC) | Enantioselective separation of chiral isomers. nih.govnih.govresearchgate.net | High efficiency, fast analysis, reduced solvent consumption. nih.govnih.govresearchgate.net |
| Gas/Liquid Chromatography-Mass Spectrometry (GC/LC-MS) | Identification and quantification in complex mixtures. nist.gov | High sensitivity, structural information from fragmentation. nist.gov |
| 2D-Nuclear Magnetic Resonance (2D-NMR) | Detailed structural elucidation. chemicalbook.com | Unambiguous assignment of complex molecular structures. chemicalbook.com |
Applications in Synthetic Organic Chemistry
The unique structural features of this compound make it a valuable building block for the synthesis of more complex and biologically active molecules. Its potential as a versatile synthon is an active area of exploration.
The cyclohexene core is a common motif in a wide range of natural products , including terpenoids and steroids. nih.govnih.gov The strategic incorporation of the this compound scaffold could provide a convergent and efficient route to the total synthesis of such complex molecules. escholarship.org For instance, substituted cyclohexanes are key intermediates in the synthesis of pentacyclic triterpenes. rsc.org
The development of cascade reactions involving cyclohexene derivatives is a particularly exciting area of research. lookchem.com These reactions, where multiple bond-forming events occur in a single pot, offer a highly efficient and atom-economical approach to the rapid construction of molecular complexity from simple precursors. lookchem.com The functional groups present in this compound, the hydroxyl group and the double bond, provide multiple reaction sites that can be exploited in the design of novel cascade sequences.
Furthermore, this compound can serve as a precursor for bioactive compounds . researchgate.net The modification of its structure through various chemical transformations can lead to the generation of libraries of new compounds with potential applications in medicine and agriculture. The isomerization of the related 3,5,5-trimethylcyclohex-2-en-1-one to its conjugated isomer, for example, yields a raw material for the production of perfumes and pharmaceuticals. google.com
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
